molecular formula C24H22FN5O3 B2875774 1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide CAS No. 1251568-21-4

1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide

Cat. No. B2875774
M. Wt: 447.47
InChI Key: XCFJYPWFGFZMLI-UHFFFAOYSA-N
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Description

“1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide” is a chemical compound. It is part of a class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a triplet at δ 1.18 due to the methyl group of the ethyl ester, a singlet at δ 2.33 of the tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of the ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .


Chemical Reactions Analysis

The chemical reactions involving this compound could include annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For example, it is a white solid with a melting point of 140–150°C .

Scientific Research Applications

Structural Characteristics and Synthesis Methods

Research on compounds structurally related to 1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide has highlighted their complex structural characteristics and synthesis pathways. For instance, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed the geometric parameters of similar compounds, indicating that certain substituents, such as methoxy or methyl groups, influence the molecular conformation significantly (Köysal et al., 2005). These findings suggest that modifications to the pyrazole and oxadiazole rings can impact the molecule's overall structure and potentially its biological activity.

Potential Applications in Scientific Research

Another study on the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia indicated that these compounds exhibit varying levels of auxin activity, a type of plant hormone activity, which implies potential agricultural applications (Yue et al., 2010).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c1-15-12-18(4-6-20(15)25)30-23(16-8-10-26-11-9-16)22(28-29-30)24(31)27-14-17-13-19(32-2)5-7-21(17)33-3/h4-13H,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJYPWFGFZMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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